Predictive NMR Characterization of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate: A Technical Guide for Structural Elucidation
Predictive NMR Characterization of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate: A Technical Guide for Structural Elucidation
Executive Summary
In modern drug discovery and organic synthesis, conformationally restricted aliphatic rings and highly specific protecting groups are foundational elements for designing novel pharmacophores. tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (CAS: 1262408-43-4)[1] is a prime example of such a building block, combining a rigid methylenecyclohexane core with a versatile tert-butyloxycarbonyl (Boc) protected amine.
For Application Scientists and analytical chemists, the unambiguous structural confirmation of this intermediate is critical before downstream functionalization. Because specific, peer-reviewed 2D-NMR spectra for this exact molecule are sparse in open literature, this whitepaper provides a highly rigorous, empirically derived predictive assignment of its 1 H and 13 C NMR chemical shifts. By deconstructing the molecule into its established pharmacophoric fragments—the Boc group, the carbamate linkage, and the methylenecyclohexane ring—we can establish a self-validating framework for its analytical characterization.
Molecular Deconstruction & NMR Rationale
To accurately predict and interpret the NMR spectra of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate, we must analyze the electronic and steric microenvironments of its three primary structural domains.
The tert-Butyloxycarbonyl (Boc) Group
The Boc protecting group is a hallmark of peptide and amine chemistry. In 1 H NMR, the three equivalent methyl groups undergo rapid free rotation on the NMR timescale, resulting in a highly characteristic, intense singlet integrating to 9 protons[2].
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Causality: The electron-donating nature of the alkyl groups, combined with their distance from the deshielding carbamate carbonyl, places this signal reliably in the upfield region (~1.44 ppm). In 13 C NMR, the methyl carbons resonate near 28.5 ppm, while the highly substituted quaternary carbon, directly attached to oxygen, is shifted significantly downfield to ~79.0 ppm[3].
The Carbamate Linkage (-NH-C(=O)-O-)
The carbamate functional group acts as an electronic bridge between the aliphatic core and the Boc group.
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Causality: The amide proton (-NH-) typically appears as a broad singlet or a poorly resolved triplet between 4.50 and 5.00 ppm[2]. This broadening is caused by the quadrupolar relaxation of the adjacent 14 N nucleus (spin I=1 ) and variable hydrogen bonding in solution. The carbonyl carbon ( C=O ) is highly deshielded by both the nitrogen and oxygen heteroatoms, predictably appearing near 156.0 ppm in the 13 C spectrum[3].
The Methylenecyclohexane Core
The exocyclic double bond (=CH 2 ) and the cyclohexane ring dictate the complex splitting patterns observed in the aliphatic region.
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Causality: The exocyclic terminal alkene protons are strongly deshielded by the magnetic anisotropy of the carbon-carbon double bond, typically resonating as a finely split multiplet or broad singlet near 4.60 ppm[4]. The allylic protons (C3 and C5 of the ring) are shifted slightly downfield (~2.0–2.4 ppm) compared to standard aliphatic protons due to the electron-withdrawing nature of the adjacent sp2 hybridized carbon[5]. The methine proton (C1) attached to the exocyclic -CH 2 -NHBoc group will appear as a complex multiplet (~1.5–1.7 ppm) due to coupling with both the ring methylene protons and the acyclic methylene bridge.
Empirical 1 H and 13 C NMR Assignments
The following tables synthesize the expected chemical shifts based on the additive rules of NMR spectroscopy and analogous structural fragments. Data is predicted for a sample dissolved in deuterated chloroform (CDCl 3 ) at 298 K.
Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment / Structural Origin |
| 1.44 | Singlet (s) | 9H | -C(CH 3 ) 3 (Boc methyl groups) |
| 0.90 – 1.30 | Multiplet (m) | 2H | Cyclohexane ring protons (axial, C2/C6) |
| 1.50 – 1.75 | Multiplet (m) | 3H | Cyclohexane ring protons (equatorial, C2/C6) + C1 Methine (-CH -) |
| 2.00 – 2.35 | Multiplet (m) | 4H | Allylic ring protons (C3/C5 adjacent to =CH 2 ) |
| 3.00 – 3.10 | Triplet (t) or dd | 2H | -CH 2 -NHBoc (Methylene bridge) |
| 4.60 – 4.65 | Broad Singlet (br s) | 2H | =CH 2 (Exocyclic methylene protons) |
| 4.60 – 4.90 | Broad (br) | 1H | -NH - (Carbamate proton, often overlaps with =CH 2 ) |
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment / Structural Origin |
| 28.5 | Primary (CH 3 ) | -C(C H 3 ) 3 (Boc methyl carbons) |
| 29.0 – 31.0 | Secondary (CH 2 ) | Cyclohexane ring carbons (C2/C6) |
| 34.0 – 35.0 | Secondary (CH 2 ) | Allylic ring carbons (C3/C5) |
| 37.5 | Tertiary (CH) | Cyclohexane methine carbon (C1) |
| 46.0 | Secondary (CH 2 ) | -C H 2 -NHBoc (Methylene bridge) |
| 79.0 | Quaternary (C) | -C (CH 3 ) 3 (Boc quaternary carbon) |
| 107.5 | Secondary (=CH 2 ) | =C H 2 (Exocyclic methylene carbon) |
| 148.5 | Quaternary (=C<) | Ring C 4 (Exocyclic double bond quaternary carbon) |
| 156.0 | Quaternary (C=O) | -NH-C (=O)-O- (Carbamate carbonyl) |
Experimental Protocol for NMR Acquisition
To ensure the highest degree of trustworthiness and reproducibility, the following self-validating protocol must be adhered to when acquiring the empirical data for this compound[3].
Step-by-Step Methodology
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Sample Preparation:
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Weigh exactly 15–20 mg of highly purified (>95%) tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate.
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Dissolve the compound in 0.6 mL of high-purity Deuterated Chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Transfer the homogenous solution into a clean, dry 5 mm precision NMR tube using a glass Pasteur pipette. Ensure the sample depth is exactly 4.0–4.5 cm to optimize the magnetic field shimming.
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1D 1 H NMR Acquisition:
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Lock the magnetic field to the deuterium signal of CDCl 3 .
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Shim the magnet (Z1, Z2, Z3, Z4) until the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz.
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Acquire the spectrum using a standard 30° pulse program (zg30), 16–32 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds.
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1D 13 C NMR Acquisition:
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Acquire a proton-decoupled 13 C spectrum (zgpg30).
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Use 1024–2048 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C=O, Boc-C, and =C<), which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement. Set D1 to 2.0–3.0 seconds.
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Data Processing:
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Apply a Fourier transform with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C.
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Manually phase the spectra to pure absorption mode and apply a polynomial baseline correction.
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Reference the spectra precisely to TMS (0.00 ppm) or the residual CHCl 3 solvent peak ( 1 H: 7.26 ppm; 13 C: 77.16 ppm).
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Workflow Visualization: 2D-NMR Elucidation Routing
While 1D NMR provides the foundational atom count and electronic environments, definitive structural proof of complex aliphatic systems requires 2D NMR. The following workflow illustrates the logical progression required to unambiguously assign the overlapping cyclohexane ring protons and confirm the connectivity of the exocyclic methylene group.
Figure 1: Systematic 1D and 2D NMR workflow for unambiguous structural elucidation.
Workflow Causality:
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COSY (Correlation Spectroscopy): Essential for mapping the spin system of the cyclohexane ring. It will definitively link the methine proton (C1) to the adjacent C2/C6 methylene protons, separating them from the allylic C3/C5 protons.
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HSQC (Heteronuclear Single Quantum Coherence): Resolves the overlapping 1 H multiplets in the 1.0–2.5 ppm region by dispersing them along the much wider 13 C chemical shift axis.
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HMBC (Heteronuclear Multiple Bond Correlation): Critical for proving the attachment of the exocyclic double bond. A strong 3JCH correlation will be observed between the exocyclic =CH 2 protons (~4.60 ppm) and the C3/C5 ring carbons (~34.5 ppm).
References
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PubChem. "tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate | C13H23NO2 | CID 91348386". National Center for Biotechnology Information. Available at:[Link]
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PubChem. "Methylenecyclohexane | C7H12 | CID 14502". National Center for Biotechnology Information. Available at:[Link]
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Louisiana Tech University. "13. Structure Determination: Nuclear Magnetic Resonance Spectroscopy". Chemistry Department Educational Resources. Available at: [Link]
Sources
- 1. tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate | C13H23NO2 | CID 91348386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www2.latech.edu [www2.latech.edu]
- 5. Methylenecyclohexane | C7H12 | CID 14502 - PubChem [pubchem.ncbi.nlm.nih.gov]
